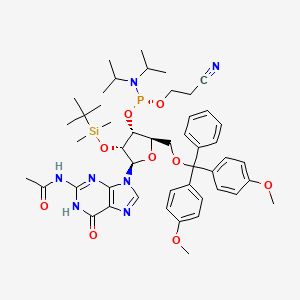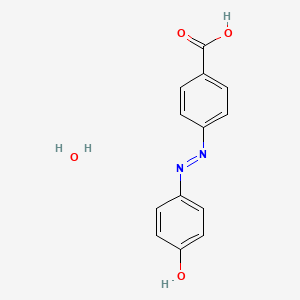
4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate
Descripción general
Descripción
4’-Hydroxyazobenzene-4-carboxylic Acid Hydrate, also known as HABA, is a chemical compound that belongs to the class of azobenzenes. It is an orange to brown powder or crystal . The molecular formula is C13H12N2O4 and the molecular weight is 260.25 g/mol .
Molecular Structure Analysis
The molecular structure of 4’-Hydroxyazobenzene-4-carboxylic Acid Hydrate consists of 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The compound is solid at 20 degrees Celsius .Physical And Chemical Properties Analysis
4’-Hydroxyazobenzene-4-carboxylic Acid Hydrate is a solid at 20 degrees Celsius . It appears as an orange to brown powder or crystal . The compound has a molecular weight of 260.25 g/mol .Aplicaciones Científicas De Investigación
Electronic Spectra and Tautomerism
4'-Hydroxyazobenzene-4-carboxylic acid hydrate and its derivatives have been studied for their electronic spectra characteristics. The low excitation energy band in some of these derivatives is attributed to an electronic transition of the type n—π*, indicating that these compounds primarily exist in the true azo form. The visible spectra of certain azo compounds, such as 4-hydroxy-2-carboxyazobenzene, suggest the presence of a tautomeric equilibrium between the azo and hydrazone forms, influenced by the carboxyl group at the ortho position to the azo group (Mahmoud, Ibrahim, & Hamed, 1983). This tautomerism and electronic transition are essential for understanding the chemical behavior and properties of these compounds in various scientific applications.
Synthetic Intermediate in Azobenzene Derivatives
The compound serves as a significant synthetic intermediate in the production of azobenzene derivatives. It is synthesized through azo coupling reactions, with its structure confirmed through various analytical techniques. The optimal reaction conditions for its synthesis, such as the ratio, temperature, pH, and time, have been determined, indicating its broad applicability in the synthesis of azobenzene derivatives used in scientific research (Xiong, 2012).
Polymer Synthesis
4'-Hydroxyazobenzene-4-carboxylic acid hydrate is utilized in the synthesis of chromophoric poly(vinyl alcohol derivative)s. These polymers, synthesized by esterification with alkoxyazobenzene-4-carbonyl chlorides, are characterized using various spectroscopical methods, indicating their potential in material science and engineering applications (Janietz & Bauer, 1991).
Electrochemical Studies
The polarographic and voltammetric behavior of 4'-Hydroxyazobenzene-4-carboxylic acid hydrate derivatives, such as 3-allyl-4-hydroxyazobenzene, have been extensively studied. These studies offer insights into the electrode reaction mechanisms of these compounds, observing the reduction of the azo group to amino group in acidic media and hydrazo step in neutral and basic media, which are crucial for understanding their reactivity and potential applications in electrochemical sensors or devices (Menek et al., 2004).
Analytical and Bioanalytical Applications
A novel nonradioactive, chromogenic label based on 4-hydroxyazobenzene-2-carboxylic acid (HABA) has been introduced, suitable for various bioanalytical applications such as detection, localization, isolation, and purification. This label provides a significant advantage in separating labeled from unlabeled molecules and quantifying the label amount. The HABA label's spectroscopic detection and its interaction with avidin, yielding a red shift, underlines its potential in enhancing analytical biochemistry methodologies (Hofstetter et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
4-[(4-hydroxyphenyl)diazenyl]benzoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3.H2O/c16-12-7-5-11(6-8-12)15-14-10-3-1-9(2-4-10)13(17)18;/h1-8,16H,(H,17,18);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUHDGIIJXMVAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



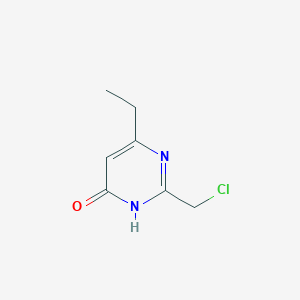

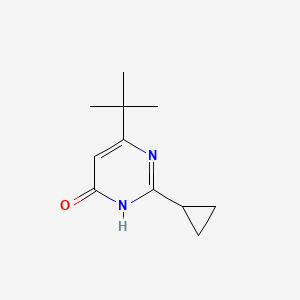
![2-(piperazin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436784.png)



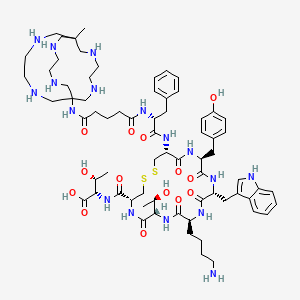

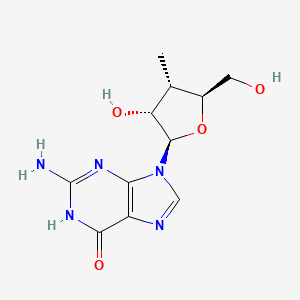


![3,4,5-Trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide](/img/structure/B1436796.png)
